molecular formula C17H15NO2 B14373413 (3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone CAS No. 90736-66-6

(3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B14373413
CAS No.: 90736-66-6
M. Wt: 265.31 g/mol
InChI Key: TZGJTQSTSCSWQI-UHFFFAOYSA-N
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Description

(3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone: is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone typically involves the Bischler-Napieralski cyclization of corresponding amides. This method is known for its efficiency and selectivity in producing isoquinoline derivatives. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the C-1 position of the isoquinoline ring.

    Reduction: Reduction reactions can also be performed on this compound, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the isoquinoline ring can be replaced with other substituents.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various isoquinoline-based compounds

Biology: In biological research, (3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone is studied for its potential pharmacological activities. Isoquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Medicine: The compound is explored for its potential therapeutic applications. Isoquinoline derivatives have been investigated for their use in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various applications, including the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Uniqueness: (3,4-Dihydroisoquinolin-1-yl)(3-methoxyphenyl)methanone is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other isoquinoline derivatives and contributes to its potential as a therapeutic agent.

Properties

CAS No.

90736-66-6

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3,4-dihydroisoquinolin-1-yl-(3-methoxyphenyl)methanone

InChI

InChI=1S/C17H15NO2/c1-20-14-7-4-6-13(11-14)17(19)16-15-8-3-2-5-12(15)9-10-18-16/h2-8,11H,9-10H2,1H3

InChI Key

TZGJTQSTSCSWQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=NCCC3=CC=CC=C32

Origin of Product

United States

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